Product packaging for 3-Bromo-4-fluorophenylacetic Acid(Cat. No.:CAS No. 194019-11-9)

3-Bromo-4-fluorophenylacetic Acid

Cat. No.: B150886
CAS No.: 194019-11-9
M. Wt: 233.03 g/mol
InChI Key: XXFGIJYSXNXNAU-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are organic compounds characterized by an aromatic ring, a carboxylic acid group (-COOH), and one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the ring. numberanalytics.com This combination of functional groups imparts a unique set of physical and chemical properties that make them valuable intermediates in organic synthesis. numberanalytics.com The presence of halogens can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the acidity of the carboxylic acid. slideshare.net

These compounds serve as versatile precursors for a wide range of more complex molecules. numberanalytics.com They are instrumental in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.comnbinno.com The carbon-halogen bond can be readily transformed through various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of intricate molecular architectures. Furthermore, the carboxylic acid group itself is a gateway to a multitude of chemical transformations, including esterification, amidation, and reduction. numberanalytics.comwikipedia.org The strategic placement of halogens on the aromatic ring can also be used to direct subsequent chemical reactions to specific positions, a crucial aspect of regioselective synthesis. acs.org

Overview of 3-Bromo-4-fluorophenylacetic Acid within this Class

This compound is a dihalogenated derivative of phenylacetic acid. Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the meta-position (carbon 3) and a fluorine atom at the para-position (carbon 4) relative to the acetic acid side chain. nih.gov This specific arrangement of substituents gives the molecule a distinct reactivity profile.

As a member of the halogenated phenylacetic acid family, this compound is primarily utilized as a building block in organic synthesis. scbt.com Its applications lie in the creation of more complex molecules for research in areas such as medicinal chemistry and materials science. The presence of both bromine and fluorine atoms offers multiple sites for chemical modification, providing chemists with a versatile tool for molecular design.

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 194019-11-9 scbt.comsigmaaldrich.comoakwoodchemical.com
Molecular Formula C8H6BrFO2 nih.govscbt.comoakwoodchemical.com
Molecular Weight 233.04 g/mol oakwoodchemical.com
Physical Form Crystal - Powder sigmaaldrich.com
Purity 97% sigmaaldrich.com

Detailed Research Findings

Research involving this compound and related compounds has led to several notable findings in the field of synthetic chemistry.

One area of investigation has been the synthesis of this compound and its derivatives. For instance, a patented process describes the preparation of 3-bromo-4-fluorobenzoic acid, a closely related precursor, through a multi-step reaction involving fluorobenzene (B45895) and acetyl chloride, followed by bromination and oxidation. google.com Another study details the efficient bromination of 4-fluoronitrobenzene to produce 3-bromo-4-fluoronitrobenzene (B1266112), which can then be further transformed into related phenylacetic acid derivatives. researchgate.net

The reactivity of the halogen substituents is also a key area of study. The bromine atom, in particular, is a common site for cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds. This is exemplified in the synthesis of functionalized carbazoles, where a bromo-substituted precursor is used in a tandem cross-coupling/SNAr approach. ossila.com

Furthermore, the broader class of α-halo carboxylic acids, to which this compound belongs, are recognized as potent alkylating agents. wikipedia.org The halide atom can be readily displaced by nucleophiles, enabling the introduction of a wide variety of functional groups. wikipedia.org This reactivity is fundamental to their role as versatile intermediates in organic synthesis. wikipedia.org

Recent advancements in photoredox catalysis have also highlighted the utility of aromatic carboxylic acids. These methods allow for the direct use of the carboxylic acid functionality in various transformations, including decarboxylative halogenation, providing a powerful tool for the synthesis of aryl halides. acs.org While not specific to this compound, these developments broaden the potential applications for this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B150886 3-Bromo-4-fluorophenylacetic Acid CAS No. 194019-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGIJYSXNXNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392293
Record name 3-Bromo-4-fluorophenylacetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194019-11-9
Record name 3-Bromo-4-fluorophenylacetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorophenylacetic Acid
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Advanced Synthetic Methodologies for 3 Bromo 4 Fluorophenylacetic Acid

Strategic Approaches to the Phenylacetic Acid Core Functionalization

The synthesis of the phenylacetic acid core is a foundational step. Several well-established methods can be employed, each with its own set of advantages and challenges.

One versatile strategy involves the initial synthesis of a phenylacetate (B1230308) ester, which is subsequently hydrolyzed to yield the desired carboxylic acid. sciencemadness.org This two-step approach is advantageous as esters are often easier to purify than their corresponding carboxylic acids. For instance, acetophenone (B1666503) can be converted to methyl phenylacetate using reagents like boron trifluoride etherate and lead(IV) acetate. sciencemadness.org The resulting ester is then subjected to hydrolysis, typically using a base like sodium hydroxide (B78521) (NaOH) followed by acidification, to produce the final phenylacetic acid. sciencemadness.org This pathway offers a reliable method for obtaining a pure product.

Another route starts with 2,2,2-trichloro-1-phenylethanes, which can be converted directly into phenylacetic acid esters in a single step. google.com For example, reacting 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane with potassium hydroxide in methanol (B129727) produces the corresponding methyl phenylacetate ester, which can then be hydrolyzed. google.com

The most common and standard method for preparing phenylacetic acid involves the hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile). orgsyn.orgwikipedia.org This reaction can be catalyzed by either a strong acid or a base. orgsyn.org Acid hydrolysis, often using a mixture of sulfuric acid and water, is frequently preferred as it tends to proceed more smoothly. orgsyn.org The process typically involves refluxing the mixture of benzyl cyanide and aqueous acid for several hours. orgsyn.orgscribd.com Upon cooling, the phenylacetic acid product precipitates and can be collected. scribd.com The crude product is often purified by recrystallization or distillation under reduced pressure. orgsyn.org While effective, this method requires careful handling of highly toxic cyanide reagents.

The conversion of a substituted benzyl bromide to a phenylacetonitrile (B145931) derivative can be achieved with potassium cyanide, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to improve the reaction rate. mdpi.com The resulting nitrile is then hydrolyzed to the carboxylic acid. mdpi.com

An alternative synthetic route utilizes the oxidation of a corresponding aldehyde precursor, such as phenylacetaldehyde (B1677652). The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. qub.ac.uk Various oxidizing agents can accomplish this, including enzymatic catalysts. Aldehyde dehydrogenase, for example, is a prominent enzyme that facilitates the oxidation of phenylacetaldehyde to phenylacetic acid. nih.gov Chemical methods are also prevalent; a manganese(II) catalyst system with peracetic acid has been shown to effectively convert primary alcohols to carboxylic acids, a process that proceeds through an aldehyde intermediate. qub.ac.uk Copper-catalyzed aerobic oxidation represents another modern approach, where phenylacetic acids themselves can be decarboxylated to form aromatic aldehydes, highlighting the reversible nature of this pathway under specific conditions. organic-chemistry.orgacs.org

Table 1: Comparison of Phenylacetic Acid Core Synthesis Strategies

Method Starting Material Key Reagents Primary Product Advantages Disadvantages
Esterification/Hydrolysis Substituted Phenylethane or Acetophenone Base (e.g., KOH), Alcohol, Acid Phenylacetate Ester High purity of final acid sciencemadness.org Multi-step process
Cyanide-Based Route Benzyl Cyanide Strong Acid (e.g., H₂SO₄) or Base Phenylacetic Acid High yield, well-established orgsyn.org Use of highly toxic cyanides
Aldehyde Oxidation Phenylacetaldehyde Oxidizing Agent (e.g., Peracetic Acid, Enzymes) Phenylacetic Acid Avoids toxic cyanides Potential for over-oxidation or side reactions

Regioselective Bromination and Fluorination Strategies

Achieving the specific 3-bromo-4-fluoro substitution pattern requires precise control over the halogenation reactions. The directing effects of the substituents on the aromatic ring are critical. Since fluorine is an ortho-, para-directing group, a common strategy would be to start with a 4-fluoro-substituted precursor and then introduce the bromine atom.

A plausible synthetic pathway begins with 4-fluorobenzaldehyde (B137897). This starting material can be brominated to introduce a bromine atom at the 3-position, which is ortho to the fluorine and meta to the aldehyde group. Methods for this transformation include using bromine in the presence of a Lewis acid catalyst or employing greener alternatives. google.com A patented method describes the bromination of 4-fluorobenzaldehyde using a mixture of oleum, iodine, and zinc bromide, followed by the addition of bromine to yield 3-bromo-4-fluorobenzaldehyde (B1265969). google.com Another approach uses sodium bromide and sodium hypochlorite (B82951) in an ultrasonic-assisted reaction, which avoids the use of toxic elemental bromine. google.com

Once 3-bromo-4-fluorobenzaldehyde is synthesized, it can be converted to 3-Bromo-4-fluorophenylacetic acid through various multi-step sequences, such as conversion to the corresponding benzyl alcohol followed by conversion to benzyl cyanide and subsequent hydrolysis, as outlined in section 2.1.2.

Alternatively, direct bromination of 4-fluorophenylacetic acid could be explored. The carboxylic acid group is a meta-director, while the fluorine is an ortho-, para-director. The activating effect of the fluorine atom would likely direct the incoming bromine to the 3-position (ortho to the fluorine). A bromination process using sodium bromate (B103136) in a strong acid has been shown to be effective for brominating deactivated rings, such as 4-fluorobenzoic acid, in high yields. researchgate.net A similar strategy could be applied to 4-fluorophenylacetic acid.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. This involves systematically adjusting variables such as temperature, solvent, catalyst, and reaction time to improve both the conversion of starting materials and the selectivity for the desired product. scielo.br

For instance, in the bromination step, the choice of brominating agent and catalyst is crucial. While traditional methods use elemental bromine and a Lewis acid, newer methods offer better control and safety. google.com The synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) was optimized by adjusting the molar ratio of the substrate to the brominating agent (1,3-dibromo-5,5-dimethylhydantoin), reaction temperature, and time, achieving a yield of up to 98.7%. researchgate.net A similar optimization process for the synthesis of this compound would involve:

Solvent Selection: Testing a range of solvents to find one that provides the best balance of solubility for reactants and reagents while facilitating the desired reaction pathway. Acetonitrile (B52724) has been identified as a "greener" and effective solvent in related oxidative coupling reactions. scielo.br

Temperature Control: The reaction temperature can significantly influence reaction rates and the formation of byproducts. Lowering the temperature, as in the optimized synthesis of 3-bromo-4-fluoronitrobenzene to 15°C, can increase selectivity. researchgate.net

Reaction Time: Extending or shortening the reaction time can impact yield. Monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal time to stop the reaction, preventing the formation of degradation products. scielo.br

Table 2: Parameters for Reaction Optimization

Parameter Influence on Synthesis Example of Optimization
Reagent Stoichiometry Affects conversion and can lead to byproducts if not balanced. Adjusting the molar ratio of substrate to brominating agent to find the sweet spot between full conversion and di-bromination. researchgate.net
Solvent Impacts reaction rate, selectivity, and ease of workup. Using acetonitrile to achieve a better balance between conversion and selectivity compared to more common solvents like dichloromethane (B109758). scielo.br
Temperature Controls the rate of reaction and can influence selectivity. Lowering the temperature to 15°C to maximize the yield of the desired mono-brominated product. researchgate.net
Catalyst Can dramatically increase reaction rate and control regioselectivity. Using a Pd(PPh₃)₄ catalyst for Suzuki coupling reactions to functionalize the halogenated ring. mdpi.com
Reaction Time Determines the extent of conversion. Reducing reaction time from 20 hours to 4 hours without significant loss of yield. scielo.br

Green Chemistry Principles in the Synthesis of Halogenated Phenylacetic Acids

Modern synthetic chemistry places increasing emphasis on sustainability and environmental responsibility. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing halogenated phenylacetic acids, several green strategies can be implemented.

One key area is the halogenation step itself. Traditional bromination methods often use toxic and hazardous elemental bromine. A greener alternative involves the in situ generation of the electrophilic halogen species (X⁺) from less hazardous sources. researchgate.net For example, using an ammonium (B1175870) halide (like NH₄Br) in combination with hydrogen peroxide as the oxidant is an effective method for the green halogenation of aromatic compounds. researchgate.net This reaction can be carried out in aqueous acetic acid, a more environmentally benign solvent than many chlorinated alternatives. researchgate.net This approach has shown comparable yields and regioselectivity to methods using N-bromosuccinimide (NBS). researchgate.net

Another green approach involves the use of ultrasonic irradiation, which can enhance reaction rates and yields, often under milder conditions and without the need for catalysts. The synthesis of 3-bromo-4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions is an example of a process that avoids toxic bromine and is more environmentally friendly. google.com

The choice of solvent is also a critical green chemistry consideration. Replacing hazardous solvents like benzene (B151609) or dichloromethane with greener alternatives such as water, ethanol (B145695), or acetonitrile can significantly reduce the environmental impact of a synthesis. scielo.br

Reaction Chemistry and Mechanistic Studies of 3 Bromo 4 Fluorophenylacetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is central to the reactivity of 3-bromo-4-fluorophenylacetic acid, enabling the formation of various derivatives through esterification, amidation, and undergoing decarboxylation under specific conditions.

This compound can undergo esterification with various alcohols to produce the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and typically with the application of heat. ruhr-uni-bochum.demasterorganicchemistry.com The reaction is a condensation reaction where water is eliminated. masterorganicchemistry.com

For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl 3-bromo-4-fluorophenylacetate or ethyl 3-bromo-4-fluorophenylacetate, respectively. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by proton transfer and the elimination of a water molecule to form the ester. masterorganicchemistry.com

Table 1: Examples of Esterification Products This table is illustrative and based on general esterification principles.

Reactant AlcoholCatalystProduct Name
MethanolH₂SO₄Methyl 3-bromo-4-fluorophenylacetate
EthanolH₂SO₄Ethyl 3-bromo-4-fluorophenylacetate
IsopropanolH₂SO₄Isopropyl 3-bromo-4-fluorophenylacetate

These ester derivatives are valuable intermediates in organic synthesis.

The conversion of this compound to its corresponding amide derivatives can be achieved through direct amidation with amines. This reaction typically requires heat to drive off the water molecule formed. Catalysts such as boric acid have been shown to be effective in promoting the direct formation of carboxamides from carboxylic acids and amines, offering a green and efficient alternative to methods that require activating agents. libretexts.org The reaction involves the formation of an ammonium-carboxylate salt intermediate, which upon heating, dehydrates to form the amide.

The reaction of this compound with an amine, such as ammonia (B1221849) or a primary/secondary amine (R-NH₂ or R₂-NH), would yield the primary, secondary, or tertiary amide, respectively. These amidation reactions are crucial for synthesizing a wide range of compounds with applications in pharmaceuticals and materials science. libretexts.org

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For phenylacetic acids, this process typically requires significant energy input, such as high temperatures, or specific catalytic conditions.

Studies on the hydrothermal decarboxylation of phenylacetic acid and its derivatives have shown that the reaction proceeds via different mechanisms depending on the pH. elsevierpure.com

Anionic Mechanism : Under neutral or basic conditions, the carboxylate anion of 3-bromo-4-fluorophenylacetate can decarboxylate directly to form a benzyl (B1604629) anion intermediate (3-bromo-4-fluorobenzyl anion), which is then protonated to yield 2-bromo-1-fluoro-4-methylbenzene. The rate of this pathway is influenced by the stability of the resulting carbanion. wikipedia.orgelsevierpure.com

Zwitterionic Mechanism : Under acidic conditions, the undissociated carboxylic acid is thought to decarboxylate through the formation of a ring-protonated zwitterionic intermediate. elsevierpure.com

Catalytic methods can also facilitate the decarboxylation of aromatic carboxylic acids under milder conditions. Transition-metal catalysts based on palladium, copper, silver, or rhodium have been employed for this purpose. ruhr-uni-bochum.denih.gov For arylaliphatic acids like this compound, palladium on carbon (Pd/C) has been shown to catalyze decarboxylation at relatively low temperatures (e.g., 90-150 °C). acs.org The mechanism on Pd/C is proposed to involve the formation of a carboxylate radical, which then loses CO₂ to generate a benzyl radical that is subsequently hydrogenated. acs.org

The product of the complete decarboxylation of this compound is 2-bromo-1-fluoro-4-methylbenzene.

Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The phenyl ring of this compound is substituted with two halogen atoms (bromine and fluorine) and a carboxymethyl group (-CH₂COOH). These substituents influence the regioselectivity of further substitution reactions on the ring.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. stackexchange.com The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile.

Halogens (Br and F) : Both fluorine and bromine are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene. However, they are ortho, para-directors because of their ability to donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) when substitution occurs at these positions.

Carboxymethyl Group (-CH₂COOH) : The acetic acid moiety is a deactivating group and acts as a meta-director. Its electron-withdrawing nature destabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions relative to itself.

Nucleophilic aromatic substitution (NAS) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. nih.gov This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

In this compound, both bromine and fluorine can potentially act as leaving groups. In the context of NAS, fluoride (B91410) is generally a better leaving group than bromide because its high electronegativity makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. The rate-determining step in many NAS reactions is the initial attack by the nucleophile to form the Meisenheimer complex. acs.org

A nucleophile can attack the carbon bearing the fluorine (C4) or the bromine (C3).

Attack at C4 (Displacing Fluoride) : The negative charge in the resulting Meisenheimer complex would be delocalized onto carbons C3 and C5. The presence of the electron-withdrawing bromine atom at C3 can help stabilize this anionic intermediate.

Attack at C3 (Displacing Bromide) : The negative charge in the intermediate would be delocalized onto carbons C2 and C4. The fluorine atom at C4 would help stabilize this intermediate.

Transformations Involving Halogen Atoms

The bromine and fluorine atoms attached to the aromatic ring of this compound are central to its reactivity. Their distinct electronic properties and positions on the phenyl group dictate the types of reactions the compound can undergo.

Reductive Dehalogenation

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the context of this compound, the bromine atom is more susceptible to this reaction than the fluorine atom due to the lower strength of the carbon-bromine bond compared to the carbon-fluorine bond.

This selective dehalogenation can be achieved using various catalytic systems. A common method involves palladium-catalyzed reactions. For instance, using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or formate (B1220265) salts, can lead to the selective removal of the bromine atom. The general transformation is as follows:

This compound → 4-Fluorophenylacetic acid

The reaction conditions for such transformations are typically mild, involving a suitable solvent like ethanol or methanol and often a base to neutralize the hydrobromic acid byproduct. The efficiency of this reaction can be influenced by factors such as the choice of catalyst, the hydrogen source, temperature, and pressure.

Detailed research on similar bromo-fluoro aromatic compounds has shown that the choice of the reducing agent and catalyst is crucial for achieving high selectivity and yield. For example, studies on the dehalogenation of various brominated aromatic compounds have demonstrated the effectiveness of different hydrogen donors in combination with palladium catalysts.

Table 1: Examples of Catalytic Systems for Reductive Dehalogenation of Aryl Halides

Catalyst Hydrogen Source Typical Substrate Product Reference
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Bromobenzene Benzene
Palladium Acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand Formic Acid 4-Bromoanisole Anisole
Nickel(II) Chloride Sodium Borohydride (NaBH₄) 1-Bromo-4-fluorobenzene Fluorobenzene (B45895)

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of an aryl bromide to an aryl fluoride (a Finkelstein-type reaction for aromatic compounds), are synthetically valuable but can be challenging. For this compound, this would involve replacing the bromine atom with another halogen. A noteworthy transformation would be its conversion to 3,4-difluorophenylacetic acid.

This type of reaction often requires a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), and a catalyst, typically a copper or palladium complex. The reaction is usually carried out at high temperatures in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The success of such reactions is highly dependent on the nature of the aromatic ring and the reaction conditions.

The presence of the electron-withdrawing carboxylic acid group and the fluorine atom can influence the reactivity of the bromine atom towards nucleophilic substitution, which is the underlying mechanism for halogen exchange. However, without specific experimental data on this compound, the feasibility and specific conditions for such a transformation remain theoretical.

Stability and Degradation Mechanisms under Varying Chemical Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. The presence of both halogen atoms and a carboxylic acid group provides multiple pathways for potential degradation.

Under neutral conditions, the compound is expected to be relatively stable. However, in strongly acidic or basic environments, or upon exposure to UV light or high temperatures, degradation can occur.

One potential degradation pathway is decarboxylation, the loss of the carboxyl group as carbon dioxide, which can be promoted by heat. Another possibility is the nucleophilic substitution of the halogen atoms, particularly the bromine atom, by hydroxide (B78521) ions in a strong basic solution, leading to the formation of hydroxyphenylacetic acid derivatives.

The degradation of halogenated aromatic compounds in the environment is a subject of significant research. Studies on similar compounds, such as fluorinated and brominated phenols and benzoic acids, have shown that microbial degradation can also play a role. Microorganisms may utilize enzymatic pathways to cleave the aromatic ring or remove the halogen atoms. For instance, certain bacterial strains have been shown to dehalogenate brominated aromatic compounds under specific environmental conditions.

Table 2: Potential Degradation Pathways for this compound

Condition Potential Degradation Pathway Potential Products
High Temperature Decarboxylation 2-Bromo-1-fluoro-4-methylbenzene
Strong Basic Solution (e.g., NaOH) Nucleophilic Aromatic Substitution 3-Hydroxy-4-fluorophenylacetic acid
UV Light Photodegradation Various smaller organic molecules
Microbial Action Biodegradation Dehalogenated and ring-cleaved products

Applications in Advanced Organic Synthesis

3-Bromo-4-fluorophenylacetic Acid as a Key Building Block for Complex Molecules

The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a phenylacetic acid side chain—makes this compound a valuable starting material in multi-step organic synthesis. nih.gov The bromine atom serves as a versatile handle for introducing further complexity through cross-coupling reactions, while the carboxylic acid group can be readily converted into a wide range of other functional groups such as esters, amides, and alcohols. The fluorine atom, a common feature in many modern pharmaceuticals and agrochemicals, can influence the electronic properties and metabolic stability of the final target molecule.

The utility of similar brominated and fluorinated phenyl derivatives as precursors is well-documented. For instance, the related compound 3'-Bromo-4'-fluoroacetophenone is employed as a precursor for synthesizing chalcones and functionalized carbazoles. ossila.com This highlights the role of the bromo-fluoro-phenyl scaffold in building diverse molecular frameworks. The synthesis process often involves leveraging the bromine atom for carbon-carbon bond formation, demonstrating the importance of this type of building block. ossila.com

Table 1: Properties of this compound

Property Value Reference
CAS Number 194019-11-9 sigmaaldrich.comoakwoodchemical.comsynquestlabs.com
Molecular Formula C₈H₆BrFO₂ nih.govoakwoodchemical.comsynquestlabs.com
Molecular Weight 233.04 g/mol oakwoodchemical.com
Physical Form Crystal - Powder sigmaaldrich.com

| Purity | Typically ≥97% | sigmaaldrich.comsynquestlabs.com |

Role in Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The carbon-bromine bond in this compound is a key feature that enables its participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester. The bromo-substituted ring of this compound can react with various aryl or vinyl boronic acids to form biaryl or styrenyl compounds, respectively. The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, including the carboxylic acid present in the molecule. tcichemicals.com Studies on similar substrates, such as 4-bromoacetophenone and 1-bromo-4-fluorobenzene, have shown excellent catalytic performance and high conversion rates in Suzuki-Miyaura reactions, underscoring the reactivity of the C-Br bond in this type of environment. ikm.org.myresearchgate.net

Heck Coupling: In a Heck reaction, the aryl bromide can be coupled with an alkene to form a substituted alkene. This would allow for the extension of the molecule's carbon skeleton by introducing a vinyl group at the 3-position of the phenyl ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. This is a powerful method for constructing molecules containing the rigid and linear alkyne functional group.

The presence of the fluorine atom para to the bromine can influence the reactivity of the C-Br bond in these oxidative addition steps, a key mechanistic step in palladium-catalyzed coupling reactions.

Precursor for Chirality Introduction and Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on creating chiral molecules in an enantiomerically pure form. cardiff.ac.uk this compound possesses a prochiral center at the α-carbon of the acetic acid side chain (the -CH₂- group). This feature makes it a suitable precursor for introducing chirality.

Several strategies can be envisioned for the asymmetric functionalization of this compound:

Asymmetric Alkylation: The α-carbon can be deprotonated to form an enolate, which can then be reacted with an electrophile. By using a chiral base or a chiral phase-transfer catalyst, this alkylation can be directed to occur stereoselectively, leading to the formation of one enantiomer of the α-substituted product in excess.

Conversion to Chiral Auxiliaries: The carboxylic acid can be coupled with a chiral alcohol or amine to form a chiral ester or amide. This chiral auxiliary can then direct the stereoselective functionalization of the α-position. Following the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Hydrogenation: If the side chain is modified to contain a double bond (e.g., by condensation of a related ketone), it could be a substrate for asymmetric hydrogenation using a chiral transition metal catalyst to create a chiral center.

The development of organocatalysis has also provided numerous methods for asymmetric transformations that could potentially be applied to derivatives of this compound. cardiff.ac.ukrsc.org

Synthesis of Specialized Chemical Intermediates

Beyond its direct use, this compound serves as a starting point for the synthesis of more specialized chemical intermediates. The carboxylic acid functionality can be readily transformed. For example, reduction of the carboxylic acid would yield 2-(3-bromo-4-fluorophenyl)ethanol, an alcohol intermediate. This alcohol could then undergo further reactions, such as conversion to an ether or an amine.

A patent for the preparation of the related 3-bromo-4-fluorobenzoic acid describes its use in synthesizing 3-phenoxy-4-fluoro-benzyl alcohol, which is used in the preparation of phenoxy-azolyl-butanone derivatives. google.com This illustrates how the bromo-fluoro-phenyl core structure is a key component in the synthesis of more complex and potentially bioactive molecules. Similarly, this compound can be converted into a variety of amides by reacting it with different amines, leading to a library of compounds for screening in drug discovery or materials science applications.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,3-dibromo-5,5-dimethylhydantoin
2-(3-bromo-4-fluorophenyl)ethanol
3-Bromo-4-fluorobenzoic acid
3-Bromo-4-fluoronitrobenzene (B1266112)
This compound
3'-Bromo-4'-fluoroacetophenone
3-phenoxy-4-fluoro-benzyl alcohol
4-bromoacetophenone
4-fluoronitrobenzene
Acetic acid
Acetyl chloride
Aluminum chloride
Bromine
Chalcone
Fluorobenzene (B45895)
Phenol

Research Frontiers in Medicinal and Agrochemical Chemistry

Medicinal Chemistry Applications

The structural characteristics of 3-Bromo-4-fluorophenylacetic acid make it a compound of interest in the pharmaceutical industry, where it serves as a foundational element for creating more elaborate molecular structures with therapeutic potential.

Contribution to Drug Discovery and Development

This compound is a key intermediate in organic synthesis, contributing significantly to the drug discovery and development pipeline. nih.govnih.gov Its utility lies in its role as a structural motif that can be elaborated into a diverse array of potential drug candidates. The process of drug discovery often involves synthesizing and screening large libraries of compounds to identify "hits" with desired biological activity. The reactive nature of this halogenated acid allows for its incorporation into various molecular backbones, enabling the exploration of new chemical space in the search for novel therapeutics. nih.gov

Synthesis of Bioactive Molecules with Specific Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This compound provides a scaffold that contains several key features which can be part of a larger pharmacophore. univie.ac.at The phenylacetic acid portion itself is a common structure in many biologically active compounds. drugbank.com The bromine and fluorine atoms act as crucial handles for synthetic modification and can participate in key interactions with biological targets. nih.gov For instance, the presence of a bromo-substituent has been shown in some molecular frameworks to induce high potency. The ability to modify the molecule at these halogen positions allows medicinal chemists to fine-tune the structure to optimize its fit and interaction with a specific biological target, a critical step in lead optimization. univie.ac.at

Interactive Table: Research Findings Summary
Application AreaKey Research FindingStructural Contribution of this compound
Drug Discovery Serves as a versatile precursor for synthesizing libraries of potential drug candidates. nih.govThe reactive bromo and fluoro groups allow for diverse chemical modifications to create novel molecules.
Bioactive Molecules Provides a core structure for building molecules with specific pharmacophoric features required for biological activity. univie.ac.atThe phenylacetic acid core combined with halogen substituents can be optimized to enhance binding to biological targets. nih.gov
Cytotoxic Agents Halogenated phenyl-containing scaffolds have shown potential in the development of anticancer agents. mdpi.comThe bromo- and fluoro- groups can influence properties like lipophilicity and electronic distribution, potentially enhancing cytotoxic effects against tumor cells.
Insecticidal Agents Acts as a key building block for modern insecticides with novel modes of action.The 3-bromo-phenyl moiety is a critical component of potent insecticides like broflanilide, which targets the insect GABA receptor.

Development of Cardiovascular Drugs

While direct synthesis of major cardiovascular drugs from this compound is not extensively documented, the broader class of phenylacetic acid derivatives has been explored for various therapeutic purposes. The core structure is a recognized scaffold in medicinal chemistry. Its potential as a starting material or intermediate for cardiovascular agents would stem from its utility as a versatile building block, allowing for the construction of more complex molecules that could target cardiovascular pathways. Further research is needed to fully explore its specific applications in this area.

Potential in Cytotoxic Agent Development

The development of new agents to combat cancer is a primary focus of medicinal chemistry. Research into related halogenated compounds suggests the potential of scaffolds like this compound in this field. For example, a study on novel quinazoline (B50416) derivatives identified a compound containing a 3-bromophenyl group, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, as a potent and selective inhibitor of Aurora A kinase, a protein involved in cell division. mdpi.com This compound was shown to induce apoptosis (programmed cell death) in breast cancer cell lines. mdpi.com This finding highlights the potential role of the brominated phenyl moiety, a key feature of this compound, in designing new cytotoxic agents.

Agrochemical Chemistry Applications

In addition to its role in medicine, this compound and its structural motifs are valuable in the development of modern agricultural chemicals designed to protect crops from pests.

Derivatization into Insecticidal Agents

A significant application of structures related to this compound is in the synthesis of advanced insecticides. The bromo-substituted phenyl group is a key component of a class of insecticides known as meta-diamides. These compounds were developed through extensive structural modification of earlier insecticidal leads. This research led to the discovery of broflanilide, a novel insecticide with a unique mode of action. Broflanilide is an allosteric modulator of the insect GABA-gated chloride channel, and its distinct mechanism makes it effective against a variety of pests, including those resistant to other insecticides. The discovery underscores the importance of the halogenated phenyl structure in creating highly active and specific agrochemicals.

Development of Bactericidal Compounds

While direct studies on the bactericidal properties of this compound are not extensively documented in publicly available research, the broader class of phenylacetic acid derivatives has shown promising antibacterial potential. Research into phenylacetic acid (PAA) isolated from the bacterium Bacillus megaterium L2 has demonstrated significant antibacterial activity against the plant pathogen Agrobacterium tumefaciens. researchgate.netnih.gov The mechanism of action for PAA involves disrupting cell membrane integrity, leading to the leakage of essential intracellular components such as nucleic acids and proteins, and inhibiting key metabolic enzymes. researchgate.netnih.gov

The bactericidal effects of PAA have been observed to impact cellular metabolism and protein synthesis. researchgate.netnih.gov Specifically, treatment with PAA was found to decrease the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), two crucial enzymes in the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, an increase in reactive oxygen species (ROS) was observed in bacteria treated with PAA, suggesting that oxidative stress contributes to its antibacterial action. nih.gov

The incorporation of halogen atoms into the phenylacetic acid scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, which affects its ability to penetrate bacterial cell membranes, and can also impact its binding to target proteins. frontiersin.orgfrontiersin.org For instance, studies on halogenated phenylboronic acids have demonstrated their efficacy as antibacterial and antibiofilm agents against pathogenic Vibrio species. frontiersin.org This suggests that the bromine and fluorine substituents in this compound could potentially confer potent bactericidal properties.

The catabolism of phenylacetic acid in bacteria is also linked to antibiotic resistance mechanisms. nih.gov This highlights the intricate relationship between bacterial metabolism and susceptibility to antimicrobial compounds. The study of PAA derivatives, including halogenated variants like 4-fluoro-PAA, is crucial for understanding how to overcome bacterial defense mechanisms and develop more effective bactericidal agents. asm.org

Below is a data table summarizing the antibacterial activity of Phenylacetic Acid (PAA) against Agrobacterium tumefaciens T-37, which can serve as a reference for the potential efficacy of its derivatives.

CompoundTarget OrganismIC50Key Findings
Phenylacetic Acid (PAA)Agrobacterium tumefaciens T-370.8038 mg/mLDisruption of cell membrane, inhibition of metabolic enzymes (MDH, SDH), induction of ROS. researchgate.netnih.gov

Environmental Considerations in Agrochemical Design

The presence of halogen atoms, particularly fluorine, can significantly increase the persistence of organic compounds in the environment. nih.gov The carbon-fluorine bond is exceptionally strong, making compounds containing this bond resistant to degradation by microorganisms and other environmental factors. nih.gov This persistence can lead to the accumulation of the chemical or its metabolites in soil and water, posing potential long-term risks to ecosystems. nih.gov

The biodegradation of halogenated aromatic compounds is a key process that determines their environmental persistence. Microorganisms have evolved various enzymatic pathways to break down these compounds, but the efficiency of degradation can be highly dependent on the specific structure of the molecule, including the type and position of the halogen substituents. The degradation of pesticides in the environment is a critical area of study to prevent the adverse effects associated with their use. researchgate.netepa.gov

Therefore, in the context of designing an agrochemical based on the this compound scaffold, several environmental factors would need to be carefully considered:

Persistence: The combined presence of bromine and fluorine may lead to high persistence in soil and aquatic environments.

Biodegradability: Studies would be required to determine if soil and water microorganisms can effectively degrade the compound and its potential metabolites.

Toxicity to Non-Target Organisms: The potential for toxicity to beneficial insects, aquatic life, and other non-target species would need to be rigorously assessed.

Bioaccumulation: The potential for the compound to accumulate in the food chain would be a critical safety consideration.

The development of "greener" agrochemicals often involves designing molecules that are effective against the target pest but are readily degraded into harmless substances in the environment. Future research into agrochemicals derived from this compound would need to prioritize these environmental safety aspects to ensure their sustainable use in agriculture.

Theoretical and Computational Investigations of 3 Bromo 4 Fluorophenylacetic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a crucial tool for investigating the electronic and structural properties of halogenated benzene (B151609) derivatives. nih.gov For 3-Bromo-4-fluorophenylacetic acid, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. nih.gov These calculations can elucidate the influence of the bromo and fluoro substituents on the phenyl ring and the acetic acid side chain.

Theoretical studies on related halogenated benzene compounds have demonstrated that the nature and position of halogen atoms significantly impact the molecule's electronic structure and reactivity. nih.govnih.gov In the case of this compound, DFT calculations would likely reveal a complex interplay between the electron-withdrawing inductive effects of both fluorine and bromine, and the potential for halogen bonding interactions. nih.govacs.org

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which aids in the interpretation of experimental data.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov For this compound, computational models can predict the chemical shifts of the aromatic protons and carbons, as well as those of the acetic acid moiety. The accuracy of these predictions is often enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). Recent benchmarks suggest that functionals like WP04 can provide highly accurate predictions for proton spectra. github.io

Vibrational Spectroscopy (IR and Raman): Theoretical calculations are invaluable for assigning the vibrational modes observed in Infrared (IR) and Raman spectra. nih.govrsc.org For this compound, DFT calculations can predict the frequencies and intensities of characteristic vibrations, such as the C=O stretching of the carboxylic acid group, the C-Br and C-F stretching modes, and the various aromatic ring vibrations. A study on phenylacetic acid and its halogenated analogues demonstrated that deconvolution of the carbonyl band in experimental spectra aligns well with theoretical predictions of multiple stable conformers. nih.gov

Below is a table summarizing the predicted spectroscopic data based on computational studies of similar compounds.

Spectroscopic TechniquePredicted PropertyRelevant Functional/Method
1H NMRChemical ShiftsGIAO, WP04
13C NMRChemical ShiftsGIAO, B3LYP
FT-IRVibrational FrequenciesB3LYP/6-311+G(d,p)
FT-RamanVibrational FrequenciesB3LYP/6-311+G(d,p)

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its chemical behavior. The presence of both bromine and fluorine atoms on the benzene ring introduces competing electronic effects. Both halogens are more electronegative than carbon, leading to an inductive electron-withdrawing effect, which can deactivate the ring towards electrophilic aromatic substitution. mdpi.com However, they also possess lone pairs that can be donated to the ring via a mesomeric effect. For halogens, the inductive effect typically outweighs the mesomeric effect. mdpi.com

Quantum chemical calculations can provide valuable reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. For halogenated benzenes, fluorination has been shown to decrease the aromaticity of the benzene ring. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. For halogenated compounds, the region around the halogen atom can exhibit a "σ-hole," a positive electrostatic potential that can participate in halogen bonding. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation. In a study of phenylacetic acid and its halogenated analogues, hyperconjugative effects were found to be the primary factor stabilizing the preferred conformations. nih.gov

Reactivity DescriptorSignificance
HOMO-LUMO GapChemical stability and reactivity
Molecular Electrostatic PotentialPrediction of reactive sites
Natural Bond Orbital AnalysisUnderstanding of intramolecular stabilizing interactions

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetic acid side chain in this compound allows for the existence of multiple conformers.

Conformational Analysis: Theoretical studies on phenylacetic acid and its ortho-halogenated analogues have shown that the conformational preferences are governed by hyperconjugative effects. nih.gov It was found that variations in the ortho-substituent did not significantly alter the conformational equilibrium. nih.gov For this compound, computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in solution. mdpi.comscispace.comresearchgate.netrsc.org These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. Studies on similar molecules like poly(acrylic acid) have used MD to investigate chain conformations and hydration properties. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Modeling based on Computational Data

For a series of phenylacetic acid derivatives, computational descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. Relevant descriptors could include:

Electronic Properties: Charges on specific atoms, dipole moment, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area.

Hydrophobic Properties: LogP.

SAR studies on other phenylacetic acid derivatives have been conducted to identify inhibitors of enzymes like neuraminidase. benthamdirect.comresearchgate.net These studies highlight the importance of substituents on the phenyl ring in determining inhibitory activity. benthamdirect.comresearchgate.net For this compound, computational modeling could predict its potential biological activity based on its calculated properties and by comparing them to a dataset of known active compounds.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 3-Bromo-4-fluorophenylacetic acid from impurities, starting materials, and byproducts of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

For the analysis of phenylacetic acid derivatives, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used in conjunction with a polar mobile phase. The separation of fluorophenylacetic acid isomers has been successfully achieved using such methods, which are also applicable to this compound. sielc.com The retention and separation are influenced by the composition of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with pH modifiers such as formic acid, acetic acid, or phosphate buffers to ensure the carboxylic acid is in a consistent protonation state. pensoft.net

Detection is typically performed using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs UV light. A wavelength of around 254 nm or 264 nm is often effective for this class of compounds. Method validation, in line with ICH guidelines, would be necessary to establish linearity, precision, accuracy, and robustness for a quantitative assay. nih.gov

A patent describing the synthesis of related compounds mentions the use of chiral HPLC for the separation of enantiomers of a derivative of this compound, indicating that chiral separations are also feasible for this class of compounds. google.comgoogleapis.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a typical starting point for method development; actual conditions would require optimization.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging and can lead to poor peak shape and low sensitivity. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative.

Common derivatization reagents for carboxylic acids include diazomethane, or reagents that form methyl, ethyl, or other alkyl esters. lcms.cz For example, esterification can be achieved using an alcohol (like methanol or ethanol) in the presence of an acid catalyst such as boron trifluoride (BF3) or sulfuric acid. thermofisher.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to produce volatile trimethylsilyl esters suitable for GC analysis. lcms.cz

Once derivatized, the compound can be analyzed on a GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity phase) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Common Derivatization Approaches for GC Analysis of Carboxylic Acids

Derivatization MethodReagent(s)Derivative Formed
Esterification Methanol/BF3 or H2SO4Methyl Ester
Silylation BSTFA, MSTFATrimethylsilyl (TMS) Ester

The choice of derivatization method depends on the specific requirements of the analysis and the presence of other functional groups in the molecule.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would be characteristic of the 1,2,4-trisubstituted benzene (B151609) ring. The presence of both bromine and fluorine atoms would influence the chemical shifts of the adjacent protons. The methylene protons would typically appear as a singlet. The chemical shifts can be influenced by the solvent used for analysis, with common choices being deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). unn.edu.ngrsc.orgthieme-connect.de

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (bromo, fluoro, and the acetic acid group).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.5m
-CH₂-~3.6s
-COOH>10 (broad)s

These are approximate values and can vary based on solvent and experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O170 - 180
Aromatic C-Br110 - 120
Aromatic C-F155 - 165 (d, JCF)
Other Aromatic C125 - 140
-CH₂-35 - 45

These are approximate values and can vary based on solvent and experimental conditions. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (233.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the bond between the methylene group and the aromatic ring. The fragmentation of a related compound, 3-phenylpropionic acid, 2-bromo-4-fluorophenyl ester, has been reported in the NIST database, providing some insight into the potential fragmentation of similar structures. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Key expected absorptions include a broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present.

The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br and C-F stretching vibrations would also be present in the fingerprint region of the spectrum. The analysis of the IR spectrum of phenylacetic acid provides a reference for the fundamental vibrations of the core structure. nih.govchemicalbook.comnist.gov

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C=O (Carboxylic Acid)1700-1725Strong
C=C (Aromatic)1450-1600Medium to Weak
C-F1000-1400Strong
C-Br500-600Medium to Strong

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed analysis of this compound. These methods offer high sensitivity and selectivity, enabling the identification and quantification of the main component as well as any process-related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. The technique separates the compound from its impurities using high-performance liquid chromatography (HPLC), followed by detection and identification using mass spectrometry.

Chromatographic Separation: A reversed-phase HPLC method is typically suitable for the separation of this compound and its isomers. sielc.com A C18 column is often employed with a mobile phase consisting of an aqueous component (such as water with a formic or acetic acid buffer to control pH and improve peak shape) and an organic solvent like acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating compounds with a range of polarities. For fluorophenylacetic acid isomers, UV detection is commonly performed at around 264 nm. sielc.com

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, often operated in negative ion mode to deprotonate the carboxylic acid group, yielding a prominent [M-H]⁻ ion. The high-resolution mass spectrometry (HRMS) capability of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap systems allows for the accurate mass determination of the parent ion and its fragment ions, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the compound and its impurities by analyzing the fragmentation patterns.

A representative LC-MS method for a similar compound, fluorophenylacetic acid, is detailed in the table below, which can be adapted for this compound.

Table 1: Illustrative LC-MS Parameters for Phenylacetic Acid Analogs

Parameter Condition
Chromatography
Column Reversed-phase C18, 2.1 mm x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Desolvation Temp. 350 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and thermally stable compounds, GC-MS is a preferred method. Carboxylic acids like this compound are generally not sufficiently volatile for direct GC analysis and require a derivatization step to convert the polar carboxylic acid group into a more volatile ester or silyl ester.

Derivatization: A common approach is esterification, for instance, by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester. Another effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively. These derivatives are significantly more volatile and exhibit better chromatographic behavior.

GC Separation and MS Detection: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra, with their characteristic fragmentation patterns, provide a "fingerprint" for the identification of the derivatized this compound and any related impurities.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Carboxylic Acids

Parameter Condition
Derivatization
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Heat at 70 °C for 30 minutes
Gas Chromatography
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometry
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C

Development of Quality Control Methods for Pharmaceutical Intermediates

The development of robust quality control (QC) methods for pharmaceutical intermediates like this compound is fundamental to ensuring the consistency and quality of each batch. These methods are designed to confirm the identity, assess the purity, and quantify the compound, as well as to detect and quantify any impurities.

A comprehensive quality control specification for a pharmaceutical intermediate typically includes a range of tests, acceptance criteria, and references to the analytical procedures used.

Key Quality Control Tests:

Appearance: A visual inspection to ensure the physical form (e.g., powder, crystals) and color are consistent with the reference standard.

Identification: This is typically confirmed using spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the sample should be concordant with that of a reference standard, showing characteristic absorption bands for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and to detect the presence of structurally similar impurities.

Assay/Purity: The purity of the intermediate is a critical quality attribute.

HPLC: An HPLC method with UV detection is commonly used for the quantitative determination of the main peak and for the profiling of impurities. The purity is often determined by the area percentage of the main peak.

GC: For intermediates that are volatile or can be easily derivatized, a GC method with a flame ionization detector (FID) can be used for purity assessment.

Melting Point: The melting point is a useful indicator of purity. A sharp melting range close to that of the pure compound suggests high purity. For this compound, a typical melting point is around 67 °C. chemicalbook.com

Water Content: The Karl Fischer titration method is commonly used to determine the water content, which can be critical for the stability and reactivity of the intermediate in subsequent synthetic steps.

Residue on Ignition/Sulphated Ash: This test measures the amount of inorganic impurities in the sample.

Heavy Metals: Limits are set for the presence of heavy metals, which are often determined by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Residual Solvents: The levels of residual solvents from the manufacturing process are monitored using headspace GC to ensure they are below the limits defined by regulatory guidelines such as ICH Q3C.

Table 3: Exemplar Quality Control Specifications for this compound

Test Method Specification
Appearance Visual White to off-white or light yellow powder/crystals
Identification by IR Infrared Spectroscopy The IR spectrum of the sample corresponds to that of the reference standard.
Assay (by HPLC) HPLC-UV ≥ 98.0% (by area percentage)
Water Content Karl Fischer Titration ≤ 0.5%
Melting Point Capillary Method 66 - 70 °C
Residual Solvents Headspace GC Meets ICH Q3C limits

The development and validation of these quality control methods are performed in accordance with international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to ensure that the analytical procedures are accurate, precise, specific, and robust for their intended purpose.

Environmental and Biological Fate of Halogenated Phenylacetic Acid Derivatives

Pathways of Environmental Distribution and Contamination

Halogenated organic compounds, a broad category that includes halogenated phenylacetic acids, can enter the environment through various channels. Industrial manufacturing processes, agricultural use as pesticides or herbicides, and improper disposal of chemical waste are primary sources of contamination. Once released, their distribution is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient.

Compounds like 3-Bromo-4-fluorophenylacetic acid, being derivatives of phenylacetic acid, are expected to exhibit some degree of water solubility, facilitating their transport in aquatic systems. Their halogenated nature, however, can increase their persistence and potential for bioaccumulation in comparison to their non-halogenated counterparts. The presence of both bromine and fluorine atoms can significantly influence the compound's environmental behavior, though specific data on this compound is limited.

Environmental contamination by similar halogenated aromatic compounds has been documented in various environmental matrices, including soil, sediment, and water. For instance, haloacetic acids (HAAs), which are structurally simpler but related halogenated carboxylic acids, are known to be persistent contaminants in treated drinking water, formed as byproducts of chlorination. This highlights the potential for halogenated acids to persist in aqueous environments.

The transport of brominated and fluorinated aromatic compounds in the subsurface can be influenced by sorption to soil organic matter and mineral surfaces. The anionic nature of the carboxylate group at neutral pH would generally lead to lower sorption compared to neutral compounds, but the aromatic ring and halogen substituents can contribute to hydrophobic interactions.

Table 1: Potential Environmental Distribution Pathways for Halogenated Phenylacetic Acids

Pathway Description
Industrial Discharge Effluents from chemical manufacturing plants producing or using these compounds.
Agricultural Runoff Leaching from soils where related compounds are used as pesticides or herbicides.
Landfill Leachate Migration from waste disposal sites containing discarded halogenated chemicals.
Atmospheric Deposition Long-range transport and deposition of volatile or particle-bound compounds.

| Wastewater Effluents | Incomplete removal during wastewater treatment processes. |

Degradation Mechanisms in Natural Systems

The environmental persistence of halogenated phenylacetic acid derivatives is determined by their susceptibility to various degradation processes. These can be broadly categorized into abiotic mechanisms, such as hydrolysis and photolysis, and biotic mechanisms, primarily microbial degradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, the susceptibility of a carbon-halogen bond to hydrolysis depends on the type of halogen and the substitution pattern on the aromatic ring. In general, the C-Br bond is more susceptible to nucleophilic attack and subsequent hydrolysis than the C-F bond due to its lower bond strength.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For aromatic compounds, absorption of ultraviolet (UV) radiation can lead to the excitation of electrons and subsequent cleavage of chemical bonds. The carbon-halogen bond is often a primary target for photolytic degradation.

Studies on the photolysis of various halogenated aromatic compounds have shown that the energy of the C-X bond is a critical factor, with C-Br bonds being weaker and more susceptible to photolytic cleavage than C-F bonds. The direct photolysis of phenylthioacetic acid, a structural analog of phenylacetic acid, has been shown to proceed via C-S and C-C bond cleavage.

For this compound, it is plausible that photolysis could lead to the cleavage of the C-Br bond, resulting in the formation of 4-fluorophenylacetic acid. Further degradation of the aromatic ring or the acetic acid side chain could also occur. The quantum yield, a measure of the efficiency of a photochemical process, for the photolysis of this compound has not been reported. However, research on the photodegradation of haloacetic acids has indicated that the rate of degradation is often proportional to the number of halogen atoms in the molecule.

Microbial degradation is a key process in the environmental fate of many organic compounds. The ability of microorganisms to metabolize halogenated aromatic compounds is highly variable and depends on the specific compound, the microbial species present, and the environmental conditions.

Under anaerobic conditions, a primary mechanism for the degradation of halogenated aromatic compounds is reductive dehalogenation. In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This reaction is catalyzed by enzymes known as reductive dehalogenases.

Studies with anaerobic microbial consortia from sediments and sludge have demonstrated the reductive dehalogenation of a variety of brominated aromatic compounds, including bromophenols and bromobenzoates. acs.org In these systems, the C-Br bond is cleaved, leading to the formation of the corresponding non-brominated aromatic compound. For example, 2-bromophenol is debrominated to phenol. acs.org It is therefore highly probable that under suitable anaerobic conditions, this compound could undergo reductive debromination to yield 4-fluorophenylacetic acid. The fate of the C-F bond under these conditions is less certain, as the C-F bond is significantly stronger and more resistant to reductive cleavage.

Table 2: Reductive Dehalogenation of Brominated Aromatic Compounds by Anaerobic Cultures

Substrate Product Conditions Reference
2-Bromophenol Phenol Sulfidogenic, Methanogenic acs.org
3-Bromophenol Phenol Sulfidogenic, Methanogenic acs.org

Under aerobic conditions, the initial step in the microbial degradation of many aromatic compounds is the hydroxylation of the aromatic ring. This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of oxygen into the substrate, respectively.

The microbial metabolism of fluorinated aromatic compounds has been shown to proceed via hydroxylation. For example, some bacteria can degrade fluorobenzoates by first hydroxylating the aromatic ring to form fluorocatechols. Similarly, the microbial hydroxylation of o-bromophenylacetic acid to 2-bromo-5-hydroxyphenylacetic acid has been reported. nih.gov This suggests that a potential aerobic degradation pathway for this compound could involve an initial hydroxylation of the aromatic ring. The position of hydroxylation would be influenced by the directing effects of the existing substituents (bromo, fluoro, and acetic acid groups). The resulting hydroxylated intermediate would likely be more susceptible to further microbial degradation, including ring cleavage.

Table 3: Microbial Hydroxylation of Halogenated Aromatic Compounds

Substrate Product Microorganism/Enzyme Reference
o-Bromophenylacetic acid 2-Bromo-5-hydroxyphenylacetic acid Not specified nih.gov
4-Halophenols 4-Halocatechols E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase nih.gov

Microbial Degradation and Biotransformations

Decarboxylation

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a critical degradation pathway for many organic acids. For aromatic carboxylic acids, this process can be influenced by factors such as temperature, pH, and the presence of microbial enzymes or catalysts.

Currently, there is a notable absence of specific research detailing the decarboxylation of this compound. General principles of aromatic acid degradation suggest that the stability of the resulting carbanion or radical intermediate plays a crucial role in the reaction's feasibility. The electron-withdrawing nature of the bromine and fluorine substituents on the aromatic ring would likely influence the electronic stability of any intermediates, thereby affecting the rate and mechanism of decarboxylation. However, without empirical data, the specific conditions under which this compound undergoes decarboxylation, the reaction kinetics, and the primary products formed remain speculative.

Table 1: Factors Influencing the Decarboxylation of Aromatic Acids

FactorPotential Influence on this compound Decarboxylation
Temperature Increased temperatures generally promote decarboxylation.
pH The protonation state of the carboxylic acid group can affect reactivity.
Microbial Activity Specific enzymes may catalyze the decarboxylation process.
Photochemical Conditions UV radiation can induce decarboxylation in some aromatic acids.
Catalysts Metal ions or other catalysts can lower the activation energy for decarboxylation.

This table is based on general principles of organic chemistry, as specific data for this compound is not available.

Potential for Environmental Persistence and Accumulation

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and chemical degradation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which often imparts significant chemical stability and resistance to degradation to fluorinated compounds. nih.gov The presence of a bromine atom further complicates the molecule's environmental fate, as the carbon-bromine bond is generally more susceptible to cleavage than the carbon-fluorine bond.

No specific studies on the environmental persistence or bioaccumulation of this compound have been identified. However, the general characteristics of halogenated aromatic compounds suggest a potential for persistence. Their lipophilicity, often indicated by the octanol-water partition coefficient (LogP), can be a predictor of their tendency to accumulate in fatty tissues of organisms. Without experimental determination of the LogP value and degradation half-life of this compound in various environmental compartments (soil, water, air), its potential for persistence and bioaccumulation cannot be definitively assessed.

Table 2: General Environmental Fate Parameters for Halogenated Aromatic Compounds

ParameterGeneral Trend for Halogenated AromaticsRelevance to this compound
Persistence Often high due to the stability of the carbon-halogen bond.The C-F bond suggests high stability, while the C-Br bond may be more reactive.
Bioaccumulation Can be significant, particularly for more lipophilic compounds.Dependent on the currently unknown LogP value.
Mobility in Soil Varies depending on water solubility and soil organic carbon content.Unknown without specific studies.
Photodegradation Can be a significant degradation pathway for some aromatic compounds.The specific UV absorption spectrum and quantum yield are unknown.
Biodegradation Can be slow, as many microorganisms lack the necessary enzymes for dehalogenation.The presence of two different halogens may inhibit microbial degradation.

This table presents general trends and highlights the lack of specific data for this compound.

Bioactivity and Environmental Impact of Halogenated Degradation Products

The degradation of this compound, should it occur, would lead to the formation of various smaller, halogenated molecules. The identity of these degradation products is currently unknown. Potential degradation pathways could involve the cleavage of the acetic acid side chain, hydroxylation of the aromatic ring, and dehalogenation (removal of bromine and/or fluorine).

The bioactivity and environmental impact of these potential degradation products are also uncharacterized. Halogenated phenols and other aromatic compounds are known to exhibit a wide range of biological effects. For instance, some brominated and fluorinated aromatic compounds have been shown to have toxic, endocrine-disrupting, or carcinogenic properties. The specific toxicological profile of any degradation products of this compound would depend on their exact chemical structure. A comprehensive environmental risk assessment would require the identification of these degradation products and subsequent toxicological testing.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-4-fluorophenylacetic acid, and how can its purity be verified?

  • Synthesis : A common route involves reacting 3-bromo-4-fluorobenzoyl cyanide with hydrochloric or sulfuric acid under controlled conditions to yield the target compound . Alternative pathways may use halogenation or coupling reactions of fluorinated phenyl precursors.
  • Purity Verification : Use HPLC with reversed-phase columns (e.g., LiChrosorb® RP-8) for separation, coupled with UV detection. Confirm purity ≥95% via GC or HPLC, as standardized by suppliers like Thermo Scientific . Melting point analysis (expected range: 98–104°C for analogous bromophenylacetic acids) can also validate crystallinity .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic Methods :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the acetic acid moiety (δ ~3.6 ppm for CH2_2, δ ~170 ppm for COOH) and substituent positions (distinct shifts for Br and F ortho/meta effects) .
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm1^{-1}), C=O stretch (~1700 cm1^{-1}), and aromatic C-Br/F vibrations (~600–800 cm1^{-1}) .
    • Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak at m/z 231.04 (C8_8H6_6BrFO2_2) and fragmentation patterns .

Q. What precautions are critical for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation. Desiccate to minimize hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproducts?

  • Reaction Optimization :

  • Use kinetic studies to identify ideal temperature (e.g., 60–80°C) and stoichiometry for the hydrolysis of benzoyl cyanide intermediates .
  • Employ catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
    • Byproduct Analysis : Monitor for brominated side products (e.g., 4-bromo-2-fluorocinnamic acid) via LC-MS and adjust reaction time/pH to suppress their formation .

Q. What strategies resolve contradictions in reported melting points for bromophenylacetic acid derivatives?

  • Data Validation : Cross-reference purity metrics (e.g., ≥95% GC for 3-bromophenylacetic acid vs. ≥97% HLC for 4-bromo-2-chlorophenylacetic acid) . Impurities like residual solvents or isomers (e.g., 2-bromo vs. 4-bromo) can skew results.
  • Recrystallization : Repurify using solvents like ethyl acetate/hexane to isolate the target compound and re-measure melting points under controlled conditions .

Q. How can advanced analytical methods differentiate this compound from its structural analogs?

  • Chromatographic Separation : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve positional isomers (e.g., 3-bromo-4-fluoro vs. 4-bromo-3-fluoro) based on retention time differences .
  • X-ray Crystallography : Determine crystal structure to unambiguously assign substituent positions, leveraging halogen bonding patterns (Br/F interactions) .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Applications :

  • Serve as a precursor for boronic acid derivatives (e.g., Suzuki-Miyaura cross-coupling) to access fluorinated biaryl compounds .
  • Functionalize via esterification or amidation for drug candidates targeting inflammation or microbial pathways .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (pH, solvent polarity) meticulously, as minor variations can significantly impact fluorinated product yields .
  • Data Interpretation : Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and validate experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.